molecular formula C6H7BrN2O2 B1394072 methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate CAS No. 864076-05-1

methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B1394072
CAS RN: 864076-05-1
M. Wt: 219.04 g/mol
InChI Key: ROEZBNMDDJUDSC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 . It is a solid substance .


Molecular Structure Analysis

The InChI code for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is 1S/C6H7BrN2O2/c1-9-3-4 (7)8-5 (9)6 (10)11-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature . .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, focusing on six unique fields:

Pharmaceuticals and Drug Development

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its imidazole ring is a common structural motif in many drugs, contributing to their biological activity. This compound can be used to develop new drugs with potential applications in treating infections, inflammation, and cancer .

Antimicrobial Agents

The imidazole ring in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is known for its antimicrobial properties. Researchers have explored its use in synthesizing compounds that exhibit strong antibacterial and antifungal activities. These derivatives can be crucial in developing new treatments for resistant microbial strains .

Catalysis

In the field of catalysis, methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a ligand in the formation of metal complexes. These complexes can act as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. The presence of the bromine atom enhances the reactivity and selectivity of these catalytic systems .

Material Science

This compound is also utilized in material science for the synthesis of advanced materials. Its derivatives can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and nanotechnology .

Agricultural Chemistry

In agricultural chemistry, methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is used to develop agrochemicals, including herbicides and fungicides. Its derivatives can help protect crops from pests and diseases, improving agricultural productivity and sustainability .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme mechanisms and protein interactions. Its imidazole ring can mimic the histidine residues in proteins, making it useful in probing enzyme active sites and understanding biochemical pathways .

Safety and Hazards

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 4-bromo-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEZBNMDDJUDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693360
Record name Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

CAS RN

864076-05-1
Record name Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 1.18 g of 1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone in 10 mL of methanol was added 42 mg of sodium methoxide and the resulting mixture was stirred at 25° C. for 20 min. TLC showed completion of the reaction. The solution was evaporated, redissolved in 30 mL of DCM, washed with water (15 mL×2) and brine (15 mL). The solution was dried over anhydrous sodium sulfate and filtered. The residue was purified by silica gel column (DCM/MeOH=60/1) to give 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid methyl ester (0.575 g, yield 68%). 1H NMR (300 MHz, CDCl3) δ 7.02 (s, 1H), 4.00 (s, 3H). 3.93 (s, 3H). LC-MS calcd for C6H7BrN2O2 (m/e) 217.97, obsd 219 and 221 [M+1]+
Name
1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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